![molecular formula C18H25BrN2O5 B10765200 3-bromo-N-[3-(tert-butylamino)propyl]benzamide;(E)-but-2-enedioic acid](/img/structure/B10765200.png)
3-bromo-N-[3-(tert-butylamino)propyl]benzamide;(E)-but-2-enedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-bromo-N-[3-(tert-butylamino)propyl]benzamide;(E)-but-2-enedioic acid is a complex organic compound that combines a brominated benzamide with a tert-butylamino propyl chain and a butenedioic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-[3-(tert-butylamino)propyl]benzamide typically involves multiple steps:
Bromination of Benzamide: The initial step involves the bromination of benzamide to introduce the bromine atom at the meta position. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid.
Formation of tert-Butylamino Propyl Chain: The next step involves the introduction of the tert-butylamino propyl chain. This can be done by reacting the brominated benzamide with tert-butylamine and 1,3-dibromopropane under basic conditions.
Addition of Butenedioic Acid Moiety: The final step involves the addition of the butenedioic acid moiety. This can be achieved through a condensation reaction with maleic anhydride in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
3-bromo-N-[3-(tert-butylamino)propyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the tert-butylamino propyl chain.
Condensation Reactions: The butenedioic acid moiety can participate in condensation reactions with other compounds to form larger molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions typically involve the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and elevated temperatures.
Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction Reactions: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Condensation Reactions: Common reagents include aldehydes, ketones, and anhydrides. Conditions typically involve the use of acid or base catalysts and elevated temperatures.
Major Products Formed
Substitution Reactions: Products include various substituted benzamides with different functional groups replacing the bromine atom.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the tert-butylamino propyl chain.
Condensation Reactions: Products include larger molecules formed by the addition of the butenedioic acid moiety to other compounds.
科学的研究の応用
3-bromo-N-[3-(tert-butylamino)propyl]benzamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific receptors or enzymes.
Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, with specific properties.
Biological Research: The compound can be used as a probe or ligand in biological studies to investigate the function of specific proteins or pathways.
Industrial Applications: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of 3-bromo-N-[3-(tert-butylamino)propyl]benzamide depends on its specific application. In medicinal chemistry, the compound may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved would depend on the specific biological context and the structure of the compound.
類似化合物との比較
Similar Compounds
3-bromo-N-(tert-butyl)benzamide: This compound is similar but lacks the propyl chain and butenedioic acid moiety.
N-(tert-butyl)-3-bromobenzamide: This compound is similar but lacks the propyl chain and butenedioic acid moiety.
3-bromo-N,N,N-trimethylpropan-1-aminium Bromide: This compound is similar but has a different amine group and lacks the butenedioic acid moiety.
Uniqueness
3-bromo-N-[3-(tert-butylamino)propyl]benzamide;(E)-but-2-enedioic acid is unique due to the combination of the brominated benzamide, tert-butylamino propyl chain, and butenedioic acid moiety. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.
特性
分子式 |
C18H25BrN2O5 |
|---|---|
分子量 |
429.3 g/mol |
IUPAC名 |
3-bromo-N-[3-(tert-butylamino)propyl]benzamide;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C14H21BrN2O.C4H4O4/c1-14(2,3)17-9-5-8-16-13(18)11-6-4-7-12(15)10-11;5-3(6)1-2-4(7)8/h4,6-7,10,17H,5,8-9H2,1-3H3,(H,16,18);1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChIキー |
WCAATDGMINWXPJ-WLHGVMLRSA-N |
異性体SMILES |
CC(C)(C)NCCCNC(=O)C1=CC(=CC=C1)Br.C(=C/C(=O)O)\C(=O)O |
正規SMILES |
CC(C)(C)NCCCNC(=O)C1=CC(=CC=C1)Br.C(=CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


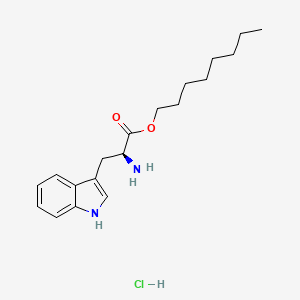
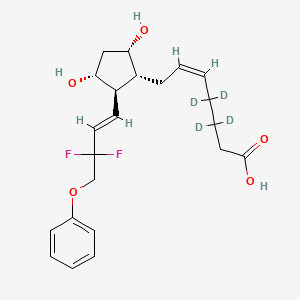

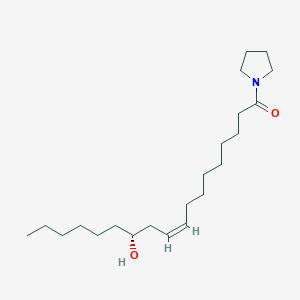
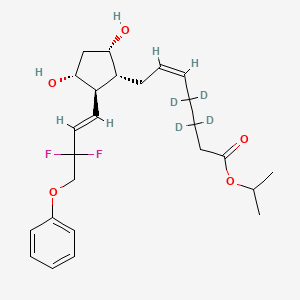

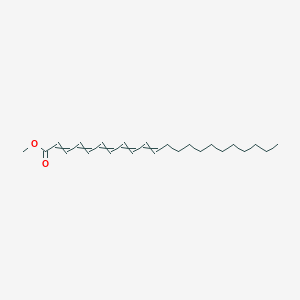
![(2S)-2-[(E)-3-[(3S)-3-[(1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid](/img/structure/B10765170.png)
![(1R,3S,5E,11S,12S,13R,15S,16S,17S,19S,23R,25S,29E,33S,35R,37S,38S,39S,41S)-3,13,15,25,35,37-hexahydroxy-11,33-bis[(2S,3S,4S)-3-hydroxy-6-[(2S,4R,6S)-4-methoxy-6-methyloxan-2-yl]-4-methylhexan-2-yl]-17,39-dimethoxy-6,12,16,28,34,38-hexamethyl-10,32,45,46-tetraoxatricyclo[39.3.1.119,23]hexatetraconta-5,7,21,27,29,43-hexaene-9,31-dione](/img/structure/B10765183.png)
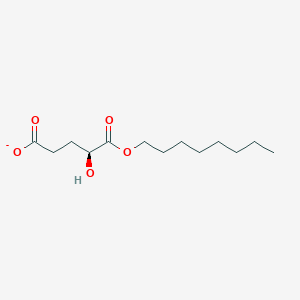
![(2R)-2-[(E)-3-[(3S)-3-[1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid](/img/structure/B10765207.png)
![4-iodo-N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]benzenesulfonamide;hydrochloride](/img/structure/B10765216.png)
![5-[[1-[[1-[[1-Amino-8-hydroxy-7-(hydroxyamino)-1,5,6-trioxononan-4-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-[[1-[4-amino-2-[[2-[2-(1-hydroxy-3-oxopropan-2-yl)hydrazinyl]-4-methylpentanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid](/img/structure/B10765218.png)
![6-methyl-N-[(Z)-1-pyridin-2-ylethylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine](/img/structure/B10765219.png)
